molecular formula C8H17NO B1419380 N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine CAS No. 1177335-83-9

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Cat. No. B1419380
CAS RN: 1177335-83-9
M. Wt: 143.23 g/mol
InChI Key: BTHOXOWVAORCIM-UHFFFAOYSA-N
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Description

“N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine” is a chemical compound with the molecular formula C8H17NO . It is also known as N-methyl-2-tetrahydro-2H-pyran-2-ylethanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H17NO.ClH/c1-9-6-5-8-4-2-3-7-10-8;/h8-9H,2-7H2,1H3;1H . This structure can be viewed using appropriate software that can interpret this InChI code .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 179.69 . For more detailed physical and chemical properties, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Chemical Transformations

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine has been utilized in various chemical syntheses and transformations. For example, its condensation with aromatic aldehydes and ketones followed by reduction has led to the formation of secondary amines in the tetrahydropyran series (Arutyunyan et al., 2017). Additionally, it has been used in the synthesis of p-aminobenzoic acid diamides, illustrating its versatility in organic synthesis (Agekyan & Mkryan, 2015).

Ligand Development and Metal Complexes

This compound has also found application in the development of ligands for metal complexes. For example, low symmetry pyrazole-based tripodal tetraamine ligands, including derivatives of this compound, have been prepared and used to form metal complexes (Cubanski et al., 2013).

Drug Intermediate Synthesis

Furthermore, it has been a key intermediate in the synthesis of pharmaceutical compounds, such as TAK-779, a CCR5 antagonist (Hashimoto et al., 2002).

Catalysis and Polymerization

Its derivatives have also been explored in catalysis and polymerization processes. For instance, copper(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives, including those derived from this compound, have been used as pre-catalysts for heterotactic-enriched polylactide (Cho et al., 2019).

properties

IUPAC Name

N-methyl-2-(oxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-6-5-8-4-2-3-7-10-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHOXOWVAORCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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